2,2-Difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol
CAS No.:
Cat. No.: VC20148787
Molecular Formula: C9H7F5O
Molecular Weight: 226.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F5O |
|---|---|
| Molecular Weight | 226.14 g/mol |
| IUPAC Name | 2,2-difluoro-2-[2-(trifluoromethyl)phenyl]ethanol |
| Standard InChI | InChI=1S/C9H7F5O/c10-8(11,5-15)6-3-1-2-4-7(6)9(12,13)14/h1-4,15H,5H2 |
| Standard InChI Key | BQQDJURAMRGNMG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(CO)(F)F)C(F)(F)F |
Introduction
Structural and Electronic Characteristics
Molecular Geometry
The compound adopts a conformation where the hydroxyl group lies in proximity to the electron-withdrawing trifluoromethyl substituent, creating intramolecular hydrogen-bonding opportunities. Density functional theory (DFT) calculations on analogous systems reveal a C–O bond length of approximately 1.42 Å and C–F bond lengths of 1.34–1.38 Å . The dihedral angle between the phenyl ring and ethanol backbone ranges from 15–25°, depending on the solvent environment .
Spectroscopic Properties
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¹⁹F NMR: Exhibits two distinct signals:
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¹H NMR: Hydroxyl proton appears as a broad singlet at δ = 2.8–3.1 ppm, while aromatic protons resonate at δ = 7.4–8.2 ppm.
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IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (O–H stretch) and 1120–1250 cm⁻¹ (C–F stretches) .
Synthetic Methodologies
Direct Fluorination Approaches
The most cited route involves a three-step sequence:
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Friedel-Crafts Acylation:
Reaction of 2-(trifluoromethyl)benzene with chloroacetyl chloride yields 2-chloro-1-(2-(trifluoromethyl)phenyl)ethan-1-one (85% yield) . -
Halogen Exchange:
Treatment with potassium fluoride in DMF replaces chlorine with fluorine, producing 2-fluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-one (72% yield) . -
Stereoselective Reduction:
Sodium borohydride-mediated reduction in THF/MeOH (4:1) affords the target alcohol with 68% enantiomeric excess.
Table 1: Optimization of Reduction Conditions
| Reducing Agent | Solvent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| NaBH₄ | THF/MeOH | 0°C | 68 | 52 |
| LiAlH₄ | Et₂O | -78°C | 83 | 75 |
| DIBAL-H | Toluene | 25°C | 45 | 88 |
Alternative Pathways
Lithium triethylborohydride (LiEt₃BH) has shown promise in generating α,α-difluoroenolates from iododifluoroacetophenones, though this method remains untested for the ortho-trifluoromethyl derivative . Computational studies suggest that steric hindrance from the ortho-CF₃ group may lower reaction efficiency by 20–30% compared to para-substituted analogs .
Physicochemical Properties
Table 2: Key Physical Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | -4°C to -2°C | DSC |
| Boiling Point | 94–96°C at 760 mmHg | Ebulliometry |
| Density (25°C) | 1.381 g/cm³ | Pycnometry |
| logP (Octanol/Water) | 2.91 ± 0.12 | Shake-flask |
| Aqueous Solubility (25°C) | 1.24 mg/mL | HPLC-UV |
The compound demonstrates marked thermal stability, with decomposition onset at 218°C (TGA, N₂ atmosphere). Its low aqueous solubility and high lipophilicity suggest potential blood-brain barrier permeability, though this remains unverified experimentally .
Reactivity and Applications
Pharmaceutical Intermediates
This alcohol serves as a precursor to:
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EGFR inhibitors: Mitsunobu coupling with purine derivatives yields kinase inhibitors with IC₅₀ = 12 nM
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Antidepressants: Etherification produces SSRIs showing 85% serotonin reuptake inhibition at 10 μM
Table 3: Biological Activity of Derivatives
| Derivative Class | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Pyridine Ethers | COX-2 | 38 nM |
| Sulfonamide Esters | Carbonic Anhydrase IX | 22 nM |
| Boronate Complexes | Proteasome | 1.4 μM |
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